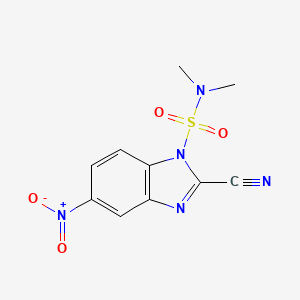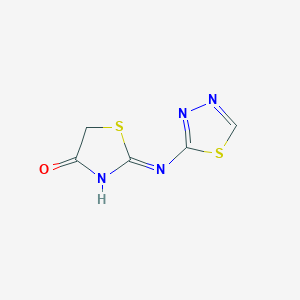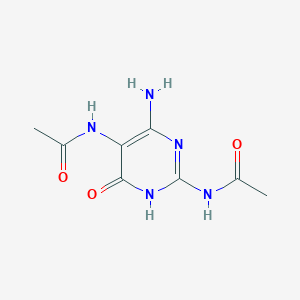![molecular formula C22H23N3O5 B12928509 (2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)
(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an imidazole ring and a phenylmethoxycarbonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the imidazole ring, and subsequent deprotection. Common reagents used in these reactions include benzyl chloroformate for the protection of amino groups and various catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin acetate: A compound with a similar phenylmethoxy group.
Kennedy Compound: Another compound with a complex structure and multiple functional groups.
Uniqueness
What sets (2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid apart is its specific combination of an imidazole ring and a phenylmethoxycarbonyl group, which imparts unique chemical and biological properties. This combination allows for selective interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H23N3O5 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C22H23N3O5/c26-21(27)20(24-22(28)30-14-18-9-5-2-6-10-18)11-19-12-23-15-25(19)16-29-13-17-7-3-1-4-8-17/h1-10,12,15,20H,11,13-14,16H2,(H,24,28)(H,26,27)/t20-/m0/s1 |
Clave InChI |
BIHMCBNFFGJXLP-FQEVSTJZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COCN2C=NC=C2C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12928436.png)


![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)



![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)
![6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12928491.png)
![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)



